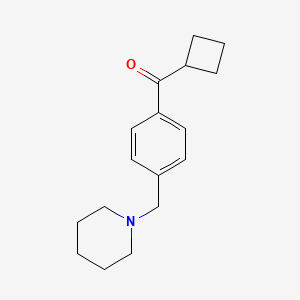

Cyclobutyl 4-(piperidinomethyl)phenyl ketone

CAS No.: 898775-73-0

Cat. No.: VC2286501

Molecular Formula: C17H23NO

Molecular Weight: 257.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898775-73-0 |

|---|---|

| Molecular Formula | C17H23NO |

| Molecular Weight | 257.37 g/mol |

| IUPAC Name | cyclobutyl-[4-(piperidin-1-ylmethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C17H23NO/c19-17(15-5-4-6-15)16-9-7-14(8-10-16)13-18-11-2-1-3-12-18/h7-10,15H,1-6,11-13H2 |

| Standard InChI Key | BYDFANUWRYHSCM-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3CCC3 |

| Canonical SMILES | C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3CCC3 |

Introduction

| Parameter | Information |

|---|---|

| CAS No. | 898775-73-0 |

| Molecular Formula | C₁₇H₂₃NO |

| Molecular Weight | 257.37 g/mol |

| IUPAC Name | cyclobutyl-[4-(piperidin-1-ylmethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C17H23NO/c19-17(15-5-4-6-15)16-9-7-14(8-10-16)13-18-11-2-1-3-12-18/h7-10,15H,1-6,11-13H2 |

| Standard InChIKey | BYDFANUWRYHSCM-UHFFFAOYSA-N |

| PubChem Compound ID | 24724321 |

This molecule features three key structural components: a cyclobutyl ring, a phenyl ring, and a piperidinyl moiety, all connected through specific functional groups that define its chemical behavior and potential applications.

Structural Features and Chemical Architecture

Molecular Structure Analysis

The molecular structure of cyclobutyl 4-(piperidinomethyl)phenyl ketone consists of several important functional groups and structural features:

-

A cyclobutyl ring (C₄H₇-): A four-membered alicyclic ring system characterized by ring strain and specific reactivity patterns

-

A carbonyl group (C=O): The ketone functionality that serves as a bridge between the cyclobutyl and phenyl moieties

-

A para-substituted phenyl ring: An aromatic six-membered ring with substitutions at the 1,4-positions

-

A piperidinomethyl group: A six-membered nitrogen-containing heterocycle attached to the phenyl ring via a methylene bridge

The presence of these structural elements contributes to the compound's chemical behavior, reactivity profiles, and potential applications in various chemical processes.

Functional Group Analysis

The carbonyl group (C=O) in this compound serves as a key reactive center, typical of ketones. This functional group is capable of participating in numerous chemical reactions, including nucleophilic additions, reductions, and condensations. The strained cyclobutyl ring introduces unique reactivity patterns due to its inherent ring strain, potentially making it susceptible to ring-opening reactions under appropriate conditions.

The piperidinomethyl group introduces basic character to the molecule due to the presence of a tertiary amine. This feature could contribute to the compound's potential applications in acid-base chemistry, metal coordination, or as a building block for more complex molecular architectures.

Physical and Chemical Properties

Physical Properties

While specific experimental physical property data for cyclobutyl 4-(piperidinomethyl)phenyl ketone is limited in the available literature, certain properties can be inferred based on its structure and comparison with similar compounds:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 257.37 g/mol | Calculated |

| Physical State | Likely a solid at room temperature based on molecular weight and structure | Inferred |

| Solubility | Likely soluble in organic solvents (e.g., dichloromethane, chloroform, alcohols) and sparingly soluble in water | Inferred |

Synthesis and Reactivity

Reactivity Considerations

The reactivity of cyclobutyl 4-(piperidinomethyl)phenyl ketone would be primarily governed by its functional groups. As a ketone derivative, it can undergo reactions typical of the carbonyl group, such as nucleophilic additions and reductions. The cyclobutyl group may participate in ring-opening reactions due to its inherent ring strain, while the piperidinomethyl moiety introduces basic properties that could influence the compound's behavior in various chemical environments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume